Zamicastat

説明

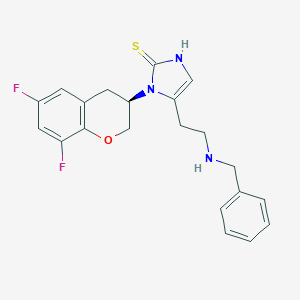

Structure

3D Structure

特性

IUPAC Name |

4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSLCFLHEFXANG-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148358 | |

| Record name | Zamicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080028-80-3 | |

| Record name | 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zamicastat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zamicastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zamicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAMICASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zamicastat: A Technical Guide to its Mechanism of Action on the Sympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamicastat (BIA 5-1058) is a peripherally acting, reversible inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the terminal enzyme in the biosynthesis of norepinephrine (B1679862). By blocking the conversion of dopamine to norepinephrine in sympathetic nerve terminals, this compound effectively reduces sympathetic tone. This mechanism leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in sympathetically innervated tissues. Clinically, this translates to a reduction in blood pressure, particularly under conditions of sympathetic activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.

Introduction

The sympathetic nervous system (SNS) is a critical regulator of cardiovascular homeostasis. Hyperactivity of the SNS is a key contributor to the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. This compound represents a targeted therapeutic approach to modulate sympathetic overactivity by directly inhibiting a crucial step in catecholamine synthesis. Its primary action is the reversible inhibition of dopamine β-hydroxylase (DBH), leading to a rebalancing of catecholamine levels in the periphery.

Molecular Mechanism of Action

This compound's primary pharmacological target is dopamine β-hydroxylase (EC 1.14.17.1), a copper-containing monooxygenase responsible for the conversion of dopamine to norepinephrine within the synaptic vesicles of postganglionic sympathetic neurons. By reversibly binding to and inhibiting DBH, this compound curtails the production of norepinephrine, the principal neurotransmitter of the sympathetic nervous system. This inhibition results in a decrease in the amount of norepinephrine available for release into the synaptic cleft, thereby reducing the activation of adrenergic receptors on target organs. A direct consequence of DBH inhibition is the accumulation of its substrate, dopamine, in the nerve terminal.

Signaling Pathway

The following diagram illustrates the impact of this compound on the catecholamine biosynthesis pathway.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by a reduction in markers of sympathetic activity and a corresponding modulation of cardiovascular parameters.

Preclinical Data

Studies in spontaneously hypertensive rats (SHR), a genetic model of hypertension, have demonstrated the dose-dependent antihypertensive effects of this compound.

| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |

| Mean Systolic Blood Pressure Decrease (mmHg) | -12.6 ± 4.1 | -15.2 ± 2.7 | -19.0 ± 3.7 |

| Mean Diastolic Blood Pressure Decrease (mmHg) | -14.6 ± 3.4 | -13.0 ± 4.5 | -15.0 ± 3.1 |

| Table 1: Dose-dependent decrease in blood pressure in spontaneously hypertensive rats 24 hours after a single oral dose of this compound. |

Clinical Data

A clinical study in healthy male subjects evaluated the effect of 400 mg this compound administered once daily for 10 days. The study utilized a cold pressor test (CPT) to induce sympathetic activation.

| Parameter | Placebo | This compound (400 mg) | P-value |

| Plasma DBH Activity Inhibition (%) | - | 19.8 - 25.0 | - |

| Change in Systolic Blood Pressure during CPT (mmHg) | - | -4.62 | 0.020 |

| Change in Mean Arterial Pressure during CPT (mmHg) | - | -2.62 | 0.025 |

| Plasma Dopamine (pre-CPT, ng/L) | - | +12.63 | 0.040 |

| Plasma Dopamine (post-CPT, ng/L) | - | +19.22 | 0.001 |

| 24-h Urinary Norepinephrine Excretion | - | Significant Reduction | 0.001 |

| 24-h Urinary Epinephrine Excretion | - | Significant Reduction | 0.002 |

| Table 2: Pharmacodynamic effects of this compound in healthy volunteers after 10 days of treatment.[1][2][3] |

Experimental Protocols

In Vitro P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Inhibition Assay

-

Cell Lines: Madin-Darby canine kidney (MDCKII) cells and MDCKII cells transfected with human MDR1 (for P-gp) or ABCG2 (for BCRP) genes.

-

Assay Principle: The inhibitory effect of this compound on P-gp and BCRP is determined by measuring the intracellular accumulation of a fluorescent substrate (e.g., Hoechst 33342) in the presence and absence of the inhibitor.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

Cells are pre-incubated with various concentrations of this compound or a known inhibitor (positive control) for a defined period.

-

The fluorescent substrate is added, and the incubation continues.

-

Extracellular substrate is washed away, and intracellular fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cold Pressor Test (CPT) in Human Clinical Trial

-

Objective: To induce a sympatho-excitatory response to evaluate the efficacy of this compound in blunting this response.

-

Procedure:

-

Subjects are seated comfortably for a baseline resting period.

-

The subject's non-dominant hand is immersed up to the wrist in a circulating water bath maintained at 4 ± 0.5 °C for three minutes.[4]

-

Blood pressure and heart rate are monitored continuously or at frequent intervals before, during, and after the immersion.

-

Plasma and urine samples are collected at specified time points to measure catecholamine levels and DBH activity.

-

Pharmacokinetics

-

Absorption and Bioavailability: this compound is orally bioavailable. In healthy volunteers, steady-state plasma concentrations are reached between day 3 and day 5 of once-daily administration.[5] Peak plasma concentrations (Cmax) at steady state are approximately 60% higher when administered with food compared to a fasted state.

-

Distribution: this compound has limited access to the central nervous system, which is considered clinically advantageous as it minimizes the risk of central nervous system side effects.

-

Metabolism: this compound is extensively metabolized in humans. The primary route of elimination is through feces (approximately 69% of the administered dose), with a smaller portion excreted in urine (around 14%).

-

Excretion: Unchanged this compound accounts for a small fraction of the circulating radioactivity after a radiolabeled dose.

Off-Target Effects

This compound has been evaluated for its potential to interact with other cellular components, including efflux transporters.

| Transporter | IC50 (µM) |

| P-glycoprotein (P-gp) | 73.8 ± 7.2 |

| Breast Cancer Resistance Protein (BCRP) | 17.0 ± 2.7 |

| Table 3: In vitro inhibitory activity of this compound on major efflux transporters. |

The inhibition of these transporters may have implications for drug-drug interactions, a factor to be considered in clinical development.

Conclusion

This compound's mechanism of action is centered on the potent and reversible inhibition of dopamine β-hydroxylase, leading to a reduction in sympathetic nervous system activity. This is evidenced by decreased norepinephrine levels and a consequent lowering of blood pressure, particularly in response to sympathetic stimulation. The preclinical and clinical data presented in this guide provide a comprehensive overview of its pharmacodynamic and pharmacokinetic properties. The targeted nature of this compound's action within the catecholamine biosynthesis pathway makes it a promising therapeutic agent for cardiovascular disorders characterized by sympathetic overactivity. Further research will continue to elucidate its full therapeutic potential and clinical utility.

References

- 1. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral dopamine synthesis and metabolism in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blood pressure decrease in spontaneously hypertensive rats folowing renal denervation or dopamine β-hydroxylase inhibition with etamicastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Zamicastat: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamicastat is a potent, peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine. This targeted action makes it a promising therapeutic agent for cardiovascular disorders such as hypertension and heart failure. This technical guide provides an in-depth overview of the chemical structure of this compound and a detailed exploration of its synthetic pathway, including experimental protocols for key reactions and available quantitative data. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a chiral molecule with a complex heterocyclic structure. Its systematic IUPAC name is 5-[2-(benzylamino)ethyl]-1-[(3R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-2,3-dihydro-1H-imidazole-2-thione[1]. The chemical formula is C₂₁H₂₁F₂N₃OS, and its molecular weight is 401.48 g/mol [1]. The structure features a difluorinated benzopyran ring linked to an imidazole-2-thione moiety, with a benzylaminoethyl side chain. The stereochemistry at the C3 position of the benzopyran ring is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-[2-(benzylamino)ethyl]-1-[(3R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-2,3-dihydro-1H-imidazole-2-thione[1] |

| CAS Number | 1080028-80-3[2] |

| Chemical Formula | C₂₁H₂₁F₂N₃OS[1] |

| Molecular Weight | 401.48 g/mol |

| InChI Key | ZSSLCFLHEFXANG-GOSISDBHSA-N |

| SMILES | FC1=CC(F)=C2OC--INVALID-LINK--N1C(=S)NC=C1CCNCC1=CC=CC=C1 |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the key intermediates, the chiral (R)-6,8-difluorochroman-3-ylamine and the imidazole-2-thione ring, followed by their coupling and subsequent functionalization. The synthesis is outlined in patent literature, notably WO 2008/136695.

The overall synthesis can be logically divided into three main stages:

-

Synthesis of the Key Intermediate: (R)-6,8-difluorochroman-3-ylamine. This chiral amine is the cornerstone of the this compound molecule, providing the correct stereochemistry.

-

Formation of the Imidazole-2-thione Ring and Coupling. This stage involves the construction of the heterocyclic core and its attachment to the chroman moiety.

-

Final Assembly: Introduction of the Benzylamino Side Chain. The final step involves the reductive amination to introduce the benzylaminoethyl side chain.

Below is a detailed description of the likely synthetic route, including experimental protocols derived from available information.

Synthesis of (R)-6,8-difluorochroman-3-ylamine

The synthesis of this crucial chiral intermediate starts from commercially available 2,4-difluorophenol.

Step 1: Synthesis of 6,8-Difluorochroman-3-one

The initial steps involve the construction of the chromanone ring system from 2,4-difluorophenol. This is typically achieved through a series of reactions including acylation, cyclization, and oxidation.

Step 2: Asymmetric Synthesis of (R)-6,8-difluorochroman-3-ylamine

The key stereocenter is introduced via an asymmetric reduction of the ketone or a related intermediate. One possible method is the use of a chiral catalyst or a biotransformation approach.

-

Experimental Protocol (Conceptual):

-

To a solution of 6,8-difluorochroman-3-one in a suitable solvent (e.g., methanol), a chiral reducing agent or a biocatalyst (e.g., a specific transaminase) is added.

-

The reaction is stirred at a controlled temperature until completion, monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification by chromatography to yield the enantiomerically pure (R)-6,8-difluorochroman-3-ylamine.

-

Formation of the Imidazole-2-thione Ring and Coupling

This stage involves the construction of the imidazole-2-thione ring and its attachment to the chiral amine.

-

Experimental Protocol (Conceptual):

-

(R)-6,8-difluorochroman-3-ylamine is reacted with a suitable C2 synthon, such as a protected aminoacetaldehyde derivative, and a source of thiocyanate (e.g., potassium thiocyanate) in an acidic medium (e.g., acetic acid).

-

The reaction mixture is heated to facilitate the cyclization and formation of the imidazole-2-thione ring.

-

The intermediate, (R)-1-(6,8-difluorochroman-3-yl)-5-(aminomethyl)-1H-imidazole-2(3H)-thione, is then likely reduced to form (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione.

-

Final Assembly: Reductive Amination

The final step is the introduction of the benzyl (B1604629) group via reductive amination.

-

Experimental Protocol:

-

To a suspension of (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione (1.0 eq) in a mixture of dichloromethane (B109758) and methanol, benzaldehyde (1.1 eq) is added.

-

To the resulting clear solution, a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise.

-

The reaction is stirred at room temperature until completion.

-

The reaction is then quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or chromatography to afford this compound.

-

Table 2: Summary of Key Reaction Steps and Conditions (Conceptual)

| Step | Reactants | Key Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1 | 2,4-Difluorophenol | Multi-step | 6,8-Difluorochroman-3-one | N/A | N/A |

| 2 | 6,8-Difluorochroman-3-one | Asymmetric reduction/amination | (R)-6,8-Difluorochroman-3-ylamine | N/A | >99 ee |

| 3 | (R)-6,8-Difluorochroman-3-ylamine, Protected aminoacetaldehyde, KSCN | Acetic acid, heat | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione | N/A | N/A |

| 4 | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione, Benzaldehyde | Sodium cyanoborohydride, DCM/MeOH | This compound | ~96 | >99 |

Note: N/A indicates that specific quantitative data was not available in the public domain at the time of this review. The yield for the final step is based on a specific reported procedure.

Signaling Pathway and Experimental Workflows

This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase. This enzyme is a critical component of the catecholamine synthesis pathway, which regulates neurotransmitters and hormones vital for cardiovascular function.

An experimental workflow to assess the efficacy of a DBH inhibitor like this compound would typically involve both in vitro and in vivo studies.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cardiovascular diseases. Its intricate chemical structure and stereochemistry are key to its potent and selective inhibition of dopamine β-hydroxylase. The multi-step synthesis, while complex, allows for the precise construction of this promising therapeutic agent. This technical guide provides a foundational understanding of this compound's chemistry and synthesis, which can aid researchers and drug development professionals in their ongoing efforts to develop novel and effective treatments for cardiovascular disorders. Further research into optimizing the synthetic route and exploring the full therapeutic potential of this compound is warranted.

References

The Pharmacodynamics of Zamicastat in Cardiovascular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamicastat (BIA 5-1058) is a novel, reversible inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH), which plays a crucial role in the sympathetic nervous system by catalyzing the conversion of dopamine to norepinephrine (B1679862).[1] Hyperactivity of the sympathetic nervous system is a key factor in the development and progression of several cardiovascular diseases, including hypertension and heart failure.[1] By inhibiting DβH, this compound reduces the levels of norepinephrine while increasing dopamine levels in peripheral sympathetically innervated tissues.[1] This modulation of catecholamine levels presents a promising therapeutic strategy for conditions associated with sympathetic overactivity.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in various cardiovascular models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action: Modulation of the Sympathetic Nervous System

This compound exerts its pharmacodynamic effects by directly targeting the catecholamine biosynthesis pathway within sympathetic nerve terminals. The inhibition of dopamine β-hydroxylase leads to a decrease in the production of norepinephrine, a potent vasoconstrictor and positive chronotrope. Concurrently, the substrate for DβH, dopamine, accumulates. This dual action—reducing a key mediator of sympathetic tone and increasing a catecholamine with its own distinct cardiovascular effects—underpins the therapeutic potential of this compound.

References

Zamicastat: A Technical Guide to its Impact on Norepinephrine and Dopamine Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamicastat (BIA 5-1058) is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its quantifiable effects on norepinephrine and dopamine levels. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacodynamics. The guide includes a summary of quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Core Mechanism of Action: Dopamine β-Hydroxylase Inhibition

This compound exerts its pharmacological effects by inhibiting the enzyme dopamine β-hydroxylase (DβH; EC 1.14.17.1).[2] DβH is a critical enzyme in the catecholamine synthesis pathway, catalyzing the hydroxylation of dopamine to form norepinephrine.[2][3] This enzymatic conversion is a crucial step in the production of norepinephrine in noradrenergic nerve terminals of the sympathetic nervous system and the chromaffin cells of the adrenal medulla.

By inhibiting DβH, this compound effectively reduces the biosynthesis of norepinephrine. This leads to a decrease in norepinephrine levels in peripheral sympathetically innervated tissues and a concurrent increase in the levels of its precursor, dopamine. This compound is characterized as a noncompetitive inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. A key feature of this compound is its limited ability to cross the blood-brain barrier, resulting in primarily peripheral effects and minimizing central nervous system side effects.

Quantitative Effects on Norepinephrine and Dopamine Levels

The administration of this compound leads to measurable changes in plasma and urinary concentrations of norepinephrine and dopamine. The following tables summarize the key quantitative findings from studies in both human subjects and animal models.

Table 1: Effects of this compound on Catecholamine Levels in Humans

| Parameter | Treatment Group | Change from Baseline/Placebo | p-value | Study Population | Citation |

| Plasma Dopamine (before Cold Pressor Test) | 400 mg this compound (Day 10) | +12.63 ng/L | 0.040 | 22 healthy male subjects | |

| Plasma Dopamine (after Cold Pressor Test) | 400 mg this compound (Day 10) | +19.22 ng/L | 0.001 | 22 healthy male subjects | |

| 24-hour Urinary Norepinephrine Excretion | 400 mg this compound (Day 10) | Statistically significant reduction | 0.001 | 22 healthy male subjects | |

| 24-hour Urinary Epinephrine (B1671497) Excretion | 400 mg this compound (Day 10) | Statistically significant reduction | 0.002 | 22 healthy male subjects | |

| Plasma DβH Activity Inhibition | 400 mg this compound (Day 10) | 19.8% to 25.0% | - | 22 healthy male subjects |

Table 2: Effects of this compound on Catecholamine Levels in Animal Models (Spontaneously Hypertensive Rats - SHR)

| Parameter | Treatment Group | Change vs. Control | p-value | Animal Model | Citation |

| Heart Left Ventricle Norepinephrine | 30 mg/kg/day this compound (9 weeks) | Significantly reduced | <0.05 | 50-week-old male SHR | |

| Heart Left Ventricle Dopamine | 30 mg/kg/day this compound (9 weeks) | Significantly increased | <0.05 | 50-week-old male SHR | |

| Brain Frontal Cortex Norepinephrine | 30 mg/kg/day this compound (9 weeks) | No significant change | - | 50-week-old male SHR | |

| Brain Frontal Cortex Dopamine | 30 mg/kg/day this compound (9 weeks) | No significant change | - | 50-week-old male SHR | |

| Urinary Norepinephrine Excretion | 10 mg/kg/day Etamicastat (similar DβH inhibitor) | Reduced | - | SHR | |

| Urinary Dopamine Excretion | 10 mg/kg/day Etamicastat (similar DβH inhibitor) | Significantly increased | - | SHR |

Detailed Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the pharmacodynamic effects of this compound.

Human Clinical Trial: Cold Pressor Test (CPT)

A single-center, prospective, double-blind, randomized, placebo-controlled, crossover study is a common design to assess the effect of this compound on the sympathetic nervous system.

-

Participants: Healthy male subjects are typically recruited.

-

Procedure:

-

Baseline Measurement (Day -1): A baseline CPT is performed.

-

Treatment Period (10 days): Subjects receive either this compound (e.g., 400 mg) or a placebo.

-

Post-Treatment CPT (Day 10): The CPT is repeated.

-

-

Cold Pressor Test Protocol:

-

Rest Phase (5 minutes): Subjects rest in a quiet, temperature-controlled room.

-

Cold Stimulus Phase (3 minutes): Subjects immerse their non-dominant hand up to the wrist in a cold-water bath maintained at a specific temperature (e.g., 4±0.5 ºC).

-

Recovery Phase (5 minutes): The hand is removed from the water, and recovery is monitored.

-

-

Data Collection:

-

Hemodynamic Parameters: Blood pressure (systolic and diastolic) and heart rate are continuously monitored using a device like the Finapres® NOVA monitor.

-

Blood Sampling: Venous blood samples are collected before and after the CPT for the analysis of plasma dopamine, norepinephrine, and epinephrine concentrations, as well as DβH activity.

-

Urine Collection: 24-hour urine samples are collected for the measurement of urinary catecholamine excretion.

-

Preclinical Animal Study: Catecholamine Measurement in Tissues

-

Animal Model: Spontaneously hypertensive rats (SHR) are often used as a model for hypertension and sympathetic nervous system hyperactivity.

-

Treatment: this compound is administered in the diet at a specified dose (e.g., 30 mg/kg/day) for a defined period (e.g., 9 weeks).

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., heart left ventricle, brain frontal cortex) are rapidly dissected and frozen for analysis.

-

Catecholamine Analysis:

-

Tissue samples are homogenized in an appropriate buffer.

-

Catecholamines (norepinephrine and dopamine) are extracted and quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits DβH, blocking norepinephrine synthesis.

Experimental Workflow Diagram

Caption: Workflow for human and animal studies of this compound.

Conclusion

This compound is a selective peripheral dopamine β-hydroxylase inhibitor that effectively modulates the sympathetic nervous system by decreasing norepinephrine synthesis and increasing dopamine levels. The quantitative data from both human and animal studies consistently demonstrate these effects. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other DβH inhibitors. The provided visualizations offer a clear representation of its mechanism of action and the methodologies employed in its evaluation. This technical guide serves as a valuable resource for professionals engaged in the research and development of novel therapeutics targeting the sympathetic nervous system.

References

Preclinical Profile of Zamicastat in Heart Failure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamicastat is a novel, orally active, and reversible inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH). This enzyme is critical in the sympathetic nervous system for the conversion of dopamine to norepinephrine (B1679862).[1][2] Hyperactivity of the sympathetic nervous system is a well-established contributor to the pathophysiology of heart failure, leading to increased cardiac workload, arrhythmias, and adverse cardiac remodeling.[1][3] By inhibiting DβH, this compound reduces norepinephrine levels while increasing dopamine levels in peripheral sympathetically innervated tissues, offering a promising therapeutic strategy for cardiovascular diseases where a reduction in sympathetic tone is beneficial.[1] This technical guide provides an in-depth summary of the key preclinical findings for this compound in established animal models of heart failure.

Mechanism of Action: Modulation of the Sympathetic Nervous System

This compound exerts its pharmacological effect by reversibly inhibiting dopamine β-hydroxylase. This enzyme is located in the synaptic vesicles of postganglionic sympathetic neurons and catalyzes the final step in the biosynthesis of norepinephrine from dopamine. The inhibition of DβH by this compound leads to a decrease in the amount of norepinephrine available for release from sympathetic nerve terminals. Concurrently, the precursor, dopamine, accumulates and is released. This dual action—reducing the effects of the potent vasoconstrictor and cardiac stimulant norepinephrine, while increasing the levels of dopamine which has vasodilatory and natriuretic effects—forms the basis of its therapeutic potential in heart failure.

Preclinical Efficacy in Heart Failure Models

This compound has been evaluated in two key preclinical models that recapitulate different aspects of heart failure pathophysiology: the Dahl salt-sensitive (SS) rat, a model of hypertension-induced heart failure, and the monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) rat model, which leads to right ventricular failure.

Dahl Salt-Sensitive (SS) Rat Model of Hypertension and Heart Failure

The Dahl SS rat is a genetic model that develops hypertension, cardiac hypertrophy, and subsequent heart failure when fed a high-salt diet.

A representative experimental workflow for studies in Dahl SS rats is outlined below.

Male Dahl SS rats are typically placed on a high-salt diet to induce hypertension and heart failure. This compound is administered orally, with both acute and chronic treatment regimens being evaluated. Acute studies have tested doses of 10, 30, and 100 mg/kg body weight. Chronic studies have utilized a daily dose of 30 mg/kg. Throughout the study, key parameters such as blood pressure are monitored. At the end of the study period, a comprehensive evaluation of cardiac hypertrophy, biomarkers of cardiometabolic risk and inflammation, and survival rates is performed.

The following table summarizes the key findings from preclinical studies of this compound in the Dahl SS rat model of heart failure.

| Parameter | Vehicle Control (High-Salt Diet) | This compound (30 mg/kg/day) | Key Findings | Reference |

| Hemodynamics | ||||

| Blood Pressure | Significantly elevated | Dose- and time-dependent reduction | This compound effectively lowers blood pressure. | |

| Cardiac Remodeling | ||||

| Cardiac Hypertrophy | Present | Ameliorated | This compound reduces salt-induced cardiac hypertrophy. | |

| Biomarkers | ||||

| Cardiometabolic Risk Markers | Elevated | Ameliorated | This compound improves the metabolic profile. | |

| Inflammation Markers | Elevated | Ameliorated | This compound reduces inflammatory hallmarks. | |

| Survival | ||||

| Median Survival | Reduced | Increased | Prolonged treatment with this compound improves survival. |

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) and Right Heart Failure Model

The MCT rat model is a widely used model of PAH that leads to right ventricular hypertrophy and subsequent failure. This model is relevant for studying the effects of this compound on the right side of the heart.

Male Wistar Han rats are administered a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to induce PAH. Following the establishment of PAH, typically around 12 days post-MCT administration, daily oral treatment with this compound (e.g., 30 mg/kg/day) or vehicle is initiated. The treatment is continued for a predefined period (e.g., until day 25 or 27) during which survival is monitored. At the study endpoint, various parameters are assessed, including right ventricular systolic pressure and catecholamine levels in urine and cardiac tissue.

The table below summarizes the key outcomes of this compound treatment in the MCT-induced PAH and right heart failure model.

| Parameter | Vehicle Control (MCT-treated) | This compound (30 mg/kg/day) | Key Findings | Reference |

| Survival | ||||

| Survival Rate | Significantly reduced | Significantly improved | This compound improves survival in this model of right heart failure. | |

| Sympathetic Activity | ||||

| Urinary Norepinephrine | Elevated | Reduced | This compound decreases systemic sympathetic tone. | |

| Ventricular Norepinephrine | Elevated | Reduced | This compound reduces cardiac sympathetic activity. | |

| Hemodynamics | ||||

| Right Ventricular Systolic Pressure | Markedly increased | No significant effect | The beneficial effects of this compound on survival appear to be independent of a reduction in right ventricular pressure. |

Discussion and Future Directions

The preclinical data strongly suggest that this compound, through its unique mechanism of action as a dopamine β-hydroxylase inhibitor, holds significant promise for the treatment of heart failure. In a model of hypertension-induced heart failure, this compound not only lowered blood pressure but also mitigated end-organ damage, including cardiac hypertrophy, and improved survival. In a model of right heart failure secondary to pulmonary arterial hypertension, this compound significantly improved survival, an effect attributed to the reduction in sympathetic overactivity rather than a direct impact on right ventricular pressure.

These findings underscore the importance of sympathetic nervous system modulation in the management of heart failure. The ability of this compound to rebalance (B12800153) the catecholamine profile by decreasing norepinephrine and increasing dopamine offers a multi-faceted approach to treatment.

Further preclinical research could explore the long-term effects of this compound on cardiac remodeling and function in other models of heart failure, such as post-myocardial infarction models. Additionally, elucidating the downstream signaling pathways affected by the altered dopamine-to-norepinephrine ratio in the heart would provide a more comprehensive understanding of its cardioprotective effects. The translation of these promising preclinical findings into clinical trials is a critical next step in evaluating the therapeutic potential of this compound for patients with heart failure.

References

Investigating Zamicastat's role in pulmonary arterial hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. The pathophysiology of PAH involves complex interactions between various cell types and signaling pathways, with the sympathetic nervous system (SNS) playing a significant role in its progression. Overactivity of the SNS is a known contributor to cardiovascular diseases. Zamicastat (BIA 5-1058) is a novel, reversible inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for converting dopamine to norepinephrine (B1679862). By modulating the SNS, this compound presents a promising therapeutic approach for PAH. This technical guide provides an in-depth overview of the preclinical and clinical investigations into the role of this compound in pulmonary arterial hypertension.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase (DβH). This enzyme is critical for the synthesis of norepinephrine from dopamine in the sympathetic nerve terminals and the adrenal medulla. By inhibiting DβH, this compound effectively reduces the levels of norepinephrine, a key neurotransmitter of the sympathetic nervous system, while simultaneously increasing the levels of its precursor, dopamine. This modulation of catecholamine levels leads to a reduction in sympathetic tone, which is often elevated in patients with cardiovascular diseases like PAH.

Preclinical Investigations in the Monocrotaline (B1676716) Rat Model

The monocrotaline (MCT) rat model is a widely used and well-established animal model for studying PAH. In this model, a single injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces pulmonary vascular remodeling, increased pulmonary arterial pressure, and subsequent right ventricular hypertrophy and failure, mimicking key aspects of human PAH.

Experimental Protocols

Monocrotaline-Induced Pulmonary Arterial Hypertension Model:

-

Animal Model: Male Wistar rats are typically used for this model.

-

Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH. Control animals receive a vehicle injection (e.g., saline).

-

Disease Development: The animals are monitored for the development of PAH over a period of several weeks. Key indicators of disease progression include increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (assessed by the Fulton index: the ratio of the right ventricle weight to the left ventricle plus septum weight), and changes in cardiac function.

This compound Treatment Protocol:

-

Drug Administration: this compound is administered orally, typically via gavage.

-

Dosing Regimen: In various studies, this compound has been administered at doses ranging from 10 to 30 mg/kg/day.

-

Treatment Duration: Treatment with this compound is often initiated either prophylactically (at the time of MCT injection) or therapeutically (after the establishment of PAH) and continues for several weeks.

-

Outcome Measures: The effects of this compound are assessed through various endpoints, including survival rate, hemodynamic parameters (e.g., RVSP, mean pulmonary arterial pressure), right ventricular hypertrophy, cardiac electrophysiology, and neurohormonal levels (norepinephrine and dopamine).

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in the MCT rat model of PAH.

Table 1: Effect of this compound on Hemodynamic Parameters in MCT-Treated Rats

| Parameter | Control | MCT + Vehicle | MCT + this compound (30 mg/kg/day) | Reference |

| Right Ventricular Systolic Pressure (mmHg) | 32.3 ± 1.0 | 54.7 ± 2.9 | No significant change reported | [1] |

| Mean Right Ventricular Pressure (mmHg) | 16.6 ± 1.1 | 23.9 ± 1.7 | Prevented the increase (+1.9 ± 1.5 vs +7.4 ± 1.8 mmHg change from baseline, p<0.05) | [1] |

| Heart Rate (beats/min) | 285.8 ± 7.6 | 240.0 ± 5.9 | Attenuated the decrease (-14.3 ± 9.7 vs -45.8 ± 8.1 beats/min change from baseline, p<0.05) | [1] |

Table 2: Effect of this compound on Catecholamine Levels in Adrenal Glands of MCT-Treated Rats

| Parameter | MCT + Vehicle | MCT + this compound (30 mg/kg/day) | p-value | Reference |

| Norepinephrine (ng/mg protein) | 712.1 ± 46.5 | 480.5 ± 43.9 | <0.005 | [1] |

| Dopamine (ng/mg protein) | 12.3 ± 2.3 | 533.0 ± 49.7 | <0.0001 | [1] |

Table 3: Effect of this compound on Survival and Cardiac Arrhythmias in MCT-Treated Rats

| Parameter | MCT + Vehicle | MCT + this compound (30 mg/kg/day) | Reference |

| Survival Rate | Significantly lower | Significantly improved | |

| Cardiac Arrhythmias | Increased incidence | Decreased incidence |

Clinical Investigations

This compound (BIA 5-1058) has undergone Phase 2 clinical trials for the treatment of PAH.

Phase 2 Clinical Trial (NCT04316143)

This open-label, multicenter study was designed to evaluate the pharmacokinetics, safety, and efficacy of this compound as an adjunctive therapy in patients with PAH who were on stable treatment with at least one other PAH medication.

Study Design:

-

Participants: Patients with a confirmed diagnosis of PAH.

-

Intervention: Oral this compound, with doses escalating from 50 mg to 200 mg once daily.

-

Primary Outcome Measures: To evaluate the pharmacokinetic profile of different this compound doses.

-

Secondary Outcome Measures: To assess the safety, tolerability, and efficacy of this compound.

Results Summary:

A summary of the results from an extension study (NCT04316143) indicates that this compound is absorbed into the body between 2 and 4 hours after administration and is considered safe for use in this patient population. Detailed efficacy data from this trial have not yet been fully published in peer-reviewed journals.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. By inhibiting dopamine β-hydroxylase, this compound reduces norepinephrine levels and increases dopamine levels. The subsequent decrease in sympathetic tone is hypothesized to have beneficial effects on the right ventricle in the context of PAH, potentially by reducing maladaptive cardiac remodeling and arrhythmogenesis.

Caption: this compound's inhibition of DβH alters catecholamine levels, leading to beneficial cardiac effects.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in the monocrotaline rat model of PAH.

Caption: Workflow for preclinical assessment of this compound in the MCT rat model of PAH.

Discussion and Future Directions

The preclinical data strongly suggest that this compound, through its inhibition of dopamine β-hydroxylase, offers a novel therapeutic strategy for PAH. The observed improvement in survival and reduction in cardiac arrhythmias in the MCT rat model are particularly compelling, especially given that these effects appear to be independent of a direct reduction in right ventricular pressure. This suggests that this compound may exert its beneficial effects by mitigating the detrimental consequences of sympathetic overactivity on the failing right ventricle.

The completed Phase 2 clinical trial has provided initial safety and pharmacokinetic data in PAH patients. The next critical step will be the public dissemination of the full efficacy results from this trial. These findings will be crucial in determining the future clinical development of this compound for this indication.

Future research should focus on elucidating the precise molecular mechanisms by which the this compound-induced shift in catecholamine balance leads to improved cardiac outcomes in PAH. Investigating the downstream signaling pathways affected by reduced norepinephrine and increased dopamine in the right ventricular myocardium will provide a more complete understanding of its cardioprotective effects. Furthermore, exploring the potential of this compound in combination with existing PAH therapies that target different pathological pathways could be a promising avenue for future clinical trials.

Conclusion

This compound represents a promising and mechanistically distinct therapeutic agent for the treatment of pulmonary arterial hypertension. Its ability to modulate the sympathetic nervous system by inhibiting dopamine β-hydroxylase has been shown to improve survival and reduce cardiac arrhythmias in preclinical models. While awaiting detailed efficacy data from clinical trials, the existing evidence positions this compound as a potentially valuable addition to the therapeutic armamentarium for this devastating disease.

References

Zamicastat's Molecular Interactions with Dopamine β-Hydroxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamicastat is a reversible, noncompetitive inhibitor of Dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine. By inhibiting DβH, this compound effectively modulates the sympathetic nervous system, presenting a promising therapeutic strategy for conditions associated with sympathetic overactivity, such as hypertension and heart failure. This technical guide provides an in-depth overview of the molecular interactions between this compound and DβH, including quantitative binding data, detailed experimental protocols for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory effect of this compound on DβH has been quantified through enzyme kinetic studies. The key parameter, the inhibition constant (Ki), denotes the concentration of inhibitor required to produce half-maximum inhibition.

| Compound | Target Enzyme | Inhibition Type | Ki Value (nM) |

| This compound | Dopamine β-hydroxylase (DβH) | Reversible, Noncompetitive | 43 (95% CI: 21-66) |

Table 1: Quantitative analysis of this compound's interaction with Dopamine β-hydroxylase.

Molecular Interaction and Binding Site

Currently, no experimentally determined co-crystal structure of this compound bound to DβH is publicly available. However, computational modeling studies based on the homologous protein structure and the binding of similar inhibitors, such as nepicastat, provide valuable insights into the likely binding site and molecular interactions.

This compound, as a noncompetitive inhibitor, is predicted to bind to an allosteric site on DβH, distinct from the active site where the substrate (dopamine) binds. This binding event is thought to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency without preventing substrate binding. The interaction is likely stabilized by a network of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues lining the allosteric pocket.

Signaling Pathway of DβH Inhibition by this compound

The following diagram illustrates the impact of this compound on the catecholamine biosynthesis pathway.

Experimental Protocols

In Vitro DβH Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on recombinant human Dopamine β-hydroxylase (DβH) by measuring the enzymatic conversion of a substrate, tyramine (B21549), to octopamine (B1677172).

Materials:

-

Recombinant human DβH (e.g., expressed in CHO or HEK293 cells)

-

This compound

-

Tyramine hydrochloride (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Fumaric acid

-

N-Ethylmaleimide

-

Copper sulfate (B86663) (CuSO4)

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing sodium acetate, ascorbic acid, catalase, fumaric acid, and N-Ethylmaleimide.

-

Prepare a substrate solution of tyramine hydrochloride in the reaction buffer.

-

Prepare a stop solution of perchloric acid.

-

-

Enzyme Reaction:

-

In a 96-well microplate, add the reaction buffer.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add recombinant human DβH to each well and pre-incubate for a specified time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the tyramine substrate solution to all wells.

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction proceeds under initial velocity conditions.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the perchloric acid stop solution.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

Quantification of Octopamine:

-

Analyze the samples by HPLC to separate and quantify the amount of octopamine produced.

-

The mobile phase composition and detector settings should be optimized for the detection of octopamine.

-

-

Data Analysis:

-

Calculate the rate of octopamine formation for each this compound concentration.

-

Determine the percent inhibition of DβH activity relative to the vehicle control.

-

To determine the Ki for noncompetitive inhibition, perform the assay at multiple fixed concentrations of both the substrate (tyramine) and the inhibitor (this compound).

-

Analyze the data using non-linear regression analysis with appropriate enzyme kinetic models (e.g., Michaelis-Menten for substrate kinetics and a noncompetitive inhibition model). A Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for graphical analysis.

-

Experimental Workflow for Ki Determination

The following diagram outlines the workflow for determining the inhibition constant (Ki) of this compound for DβH.

Conclusion

This compound is a potent, reversible, and noncompetitive inhibitor of Dopamine β-hydroxylase. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical resource for researchers and drug development professionals. Understanding the molecular interactions of this compound with DβH is crucial for its continued development and for the design of novel therapeutics targeting the sympathetic nervous system. Further structural studies are warranted to precisely elucidate the binding mode of this compound and to facilitate structure-based drug design efforts.

Methodological & Application

Application Notes and Protocols for Zamicastat in Rat Models of Hypertension

These application notes provide a comprehensive overview of the dosage and administration of Zamicastat, a reversible dopamine (B1211576) β-hydroxylase (DβH) inhibitor, in preclinical rat models of hypertension. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other DβH inhibitors.

Introduction

This compound effectively lowers blood pressure by inhibiting the conversion of dopamine to norepinephrine (B1679862) in peripheral sympathetically innervated tissues.[1][2] This mechanism of action reduces sympathetic tone, which is a key contributor to the pathophysiology of many forms of hypertension.[1][2] The following sections detail the use of this compound in three commonly used rat models of hypertension: the Spontaneously Hypertensive Rat (SHR), the Dahl Salt-Sensitive (SS) rat, and the Monocrotaline (MCT)-induced pulmonary arterial hypertension model.

This compound Dosage and Administration in Different Rat Models

The optimal dosage and administration of this compound can vary depending on the specific rat model and the experimental design (acute vs. chronic studies).

Table 1: Summary of this compound Dosage and Administration in Rat Models of Hypertension

| Rat Model | Dosing Regimen | Route of Administration | Vehicle | Key Findings |

| Spontaneously Hypertensive Rat (SHR) | Acute: 3, 30, and 100 mg/kg | Oral (p.o.) | Not Specified | Dose-dependent decrease in systolic and diastolic blood pressure.[3] |

| Acute & Repeated: 30 mg/kg/day for 5 days | Oral (p.o.) | Not Specified | Sustained reduction in blood pressure without tachyphylaxis. | |

| Dahl Salt-Sensitive (SS) Rat | Acute: 10, 30, and 100 mg/kg | Oral (p.o.) | Not Specified | Dose- and time-dependent reduction in blood pressure. |

| Chronic: 30 mg/kg/day | Oral (p.o.) | Not Specified | Ameliorated end-organ damage and inflammation; increased survival. | |

| Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) | Prophylactic: 10, 20, and 30 mg/kg/day | Oral (p.o.) | 0.2% HPMC | Improved survival and decreased sympathetic activity. |

| Therapeutic: 30 mg/kg/day | Oral (p.o.) | Not Specified | Improved survival, but no significant effect on right ventricular systolic pressure. |

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

This model is a well-established genetic model of essential hypertension.

Materials:

-

Male adult Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Telemetry devices (e.g., TA11PA-C40, DSI) for continuous blood pressure monitoring

Protocol for Acute and Repeated Dosing Study:

-

Animal Preparation: Implant telemetry devices in male adult SHR according to the manufacturer's instructions. Allow for a recovery period of at least one week.

-

Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for 24-48 hours before drug administration.

-

This compound Administration:

-

Acute Dosing Group: Administer a single oral dose of this compound (30 mg/kg).

-

Repeated Dosing Group: Administer this compound (30 mg/kg) orally once a day for five consecutive days.

-

-

Data Collection: Continuously monitor SBP, DBP, and heart rate throughout the study period.

-

Data Analysis: Analyze the data to determine the maximal effect (Emax) on blood pressure and the time to reach Emax. Compare the effects between the acute and repeated dosing groups to assess for tachyphylaxis.

Dahl Salt-Sensitive (SS) Rat Model

This model develops hypertension when fed a high-salt diet.

Materials:

-

Dahl Salt-Sensitive (SS) rats

-

This compound

-

High-salt diet (e.g., 8% NaCl)

-

Standard rat chow (control diet)

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)

Protocol for Chronic Treatment Study:

-

Induction of Hypertension: Feed Dahl SS rats a high-salt diet to induce hypertension. Monitor blood pressure regularly until a sustained hypertensive state is achieved.

-

Treatment Groups:

-

Control Group: Continue feeding a high-salt diet and administer the vehicle orally.

-

This compound Group: Continue feeding a high-salt diet and administer this compound (30 mg/kg/day) orally.

-

-

Duration of Treatment: Continue the treatment for a predetermined period (e.g., several weeks) to assess the long-term effects.

-

Data Collection:

-

Monitor blood pressure and heart rate regularly.

-

At the end of the study, collect blood and tissue samples to evaluate biomarkers of cardiometabolic risk and inflammation, and to assess end-organ damage.

-

-

Survival Analysis: In a separate cohort, evaluate the effect of chronic this compound treatment on the survival rate of aged Dahl SS rats on a high-salt diet.

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model

This is a widely used model of pulmonary hypertension induced by a toxic agent.

Materials:

-

Male Wistar Han rats

-

Monocrotaline (MCT)

-

This compound

-

Vehicle (e.g., 0.2% Hydroxypropyl methylcellulose (B11928114) - HPMC)

-

Equipment for measuring right ventricular systolic pressure and for catecholamine analysis.

Protocol for Therapeutic Treatment Study:

-

Induction of PAH: Induce PAH by a single subcutaneous administration of MCT (60 mg/kg).

-

Initiation of Treatment: Begin daily oral treatment with this compound (30 mg/kg/day) 12 days after MCT administration, once an increase in right ventricular pressure is established.

-

Treatment Duration: Continue treatment until day 25 or 27.

-

Endpoint Evaluation:

-

At the end of the treatment period, evaluate surviving animals for catecholamine levels in urine and ventricular tissue.

-

Measure right ventricular systolic pressure.

-

Monitor survival rates throughout the study.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for SHR Model

Caption: Experimental workflow for this compound in the SHR model.

Logical Relationship in Dahl SS Model

Caption: Therapeutic logic in the Dahl SS rat model.

References

Application Notes and Protocols for In Vitro Measurement of Zamicastat's Dopamine β-Hydroxylase (DβH) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamicastat (also known as BIA 5-1058) is a potent, reversible, and noncompetitive inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] This mechanism of action makes this compound a subject of interest for therapeutic applications where modulation of the sympathetic nervous system is desired.[2] Accurate and reliable in vitro assays are crucial for characterizing the inhibitory activity of this compound and similar compounds.

These application notes provide detailed protocols for three common in vitro methods to measure DβH inhibition: a spectrophotometric assay, a High-Performance Liquid Chromatography (HPLC)-based assay, and an Enzyme-Linked Immunosorbent Assay (ELISA).

This compound's DβH Inhibition Profile

This compound has been characterized as a noncompetitive inhibitor of DβH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1][2] This interaction reduces the maximal velocity (Vmax) of the enzyme without significantly affecting the substrate's binding affinity (Km).

Quantitative Data on this compound's DβH Inhibition

| Parameter | Value | Description | Reference |

| IC50 | 90 nM (72-114 nM, 95% CI) | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of DβH activity in vitro. | |

| Ki | 43 nM (20-65 nM, 95% CI) | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | |

| Inhibition Type | Noncompetitive | The inhibitor binds to a site other than the active site, affecting the catalytic activity of the enzyme. | |

| Reversibility | Reversible | The inhibitory effect can be reversed, for instance, by dilution. |

Signaling Pathway and Inhibition Mechanism

The following diagrams illustrate the biochemical pathway catalyzed by DβH and the mechanism of noncompetitive inhibition by this compound.

Experimental Protocols

Here are detailed protocols for three distinct in vitro assays to measure this compound's DβH inhibition.

Spectrophotometric Assay (Based on Nagatsu and Udenfriend Method)

This assay measures the formation of octopamine (B1677172) from tyramine, which is then oxidized to p-hydroxybenzaldehyde and quantified spectrophotometrically.

-

Dopamine β-hydroxylase (purified or from tissue homogenate)

-

This compound

-

Tyramine hydrochloride

-

L-Ascorbic acid

-

Catalase

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Perchloric acid

-

Sodium periodate

-

Sodium metabisulfite

-

Microplate reader or spectrophotometer

-

Prepare Reagent Solutions:

-

Assay Buffer: 0.5 M Sodium acetate buffer, pH 5.0.

-

Substrate Solution: 100 mM Tyramine hydrochloride in water.

-

Cofactor Solution: 100 mM L-Ascorbic acid in water (prepare fresh).

-

Catalase Solution: 1 mg/mL in water.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Stop Solution: 1 M Perchloric acid.

-

Oxidizing Reagent: 2% (w/v) Sodium periodate in water.

-

Reducing Reagent: 10% (w/v) Sodium metabisulfite in water.

-

-

Reaction Setup (in a 96-well plate or microcentrifuge tubes):

-

To each well, add:

-

50 µL of Assay Buffer

-

10 µL of Catalase Solution

-

20 µL of Cofactor Solution

-

10 µL of DβH enzyme solution

-

10 µL of this compound dilution or vehicle (for control)

-

-

Mix gently and pre-incubate for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of Substrate Solution to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Reaction Termination and Product Detection:

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Add 50 µL of Oxidizing Reagent and incubate for 5 minutes at room temperature.

-

Add 50 µL of Reducing Reagent to stop the oxidation.

-

Measure the absorbance at 330 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of this compound concentration to determine the IC50 value.

-

HPLC-Based Assay with Electrochemical Detection

This highly sensitive method measures the enzymatic formation of norepinephrine from dopamine, which is then separated and quantified by HPLC with electrochemical detection.

-

Dopamine β-hydroxylase

-

This compound

-

Dopamine hydrochloride

-

L-Ascorbic acid

-

Sodium acetate buffer (pH 5.0)

-

Perchloric acid

-

HPLC system with a C18 reverse-phase column and an electrochemical detector (ECD)

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent like octanesulfonic acid and methanol)

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

100 µL of 0.5 M Sodium acetate buffer (pH 5.0)

-

20 µL of 100 mM L-Ascorbic acid (freshly prepared)

-

20 µL of DβH enzyme solution

-

10 µL of this compound dilution or vehicle

-

-

Pre-incubate for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Start the reaction by adding 20 µL of 10 mM Dopamine hydrochloride.

-

Incubate for 20 minutes at 37°C.

-

-

Sample Preparation for HPLC:

-

Terminate the reaction by adding 50 µL of 1 M Perchloric acid.

-

Centrifuge at 10,000 x g for 10 minutes to pellet precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A typical mobile phase could be a mixture of 0.1 M sodium phosphate, 0.1 mM EDTA, 1 mM sodium octyl sulfate, and 15% methanol, adjusted to pH 3.0.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Electrochemical detector set at an oxidizing potential of +0.65 V.

-

Quantify the norepinephrine peak area.

-

-

Data Analysis:

-

Calculate the amount of norepinephrine produced in each reaction.

-

Determine the percent inhibition for each this compound concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Competitive ELISA

This immunoassay measures the amount of DβH protein present, which can be used to assess the effect of inhibitors on enzyme levels or to quantify the enzyme in samples for subsequent activity assays.

-

Preparation: Prepare all reagents, standards, and samples according to the kit manual.

-

Competitive Reaction: Add standards or samples, HRP-conjugated DβH, and a specific primary antibody to the wells of a microplate pre-coated with a secondary antibody. Incubate for 1 hour at 37°C. During this incubation, the DβH in the sample competes with the HRP-conjugated DβH for binding to the primary antibody.

-

Washing: Aspirate and wash the wells multiple times to remove unbound components.

-

Substrate Addition: Add the substrate solution to each well and incubate for 15 minutes at 37°C in the dark. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of DβH in the sample.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Read the optical density at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve and determine the concentration of DβH in the samples. To assess inhibition, DβH activity would need to be measured in parallel after treatment with this compound.

Conclusion

The choice of assay for measuring this compound's DβH inhibition will depend on the specific research question, available equipment, and desired throughput and sensitivity. The spectrophotometric assay is a classic, cost-effective method suitable for initial screening. The HPLC-based assay offers higher sensitivity and specificity, making it ideal for detailed kinetic studies. The ELISA is useful for quantifying DβH protein levels, which can be correlated with activity measurements. Each of these methods can provide valuable data for the characterization of this compound and other DβH inhibitors in drug discovery and development.

References

Application Notes and Protocols for Evaluating Zamicastat Efficacy in the Spontaneously Hypertensive Rat (SHR) Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a valuable model for studying essential hypertension. These animals develop hypertension without any known external stimuli, mirroring the progression of the disease in humans. Zamicastat is a potent and reversible inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting DβH, this compound effectively reduces norepinephrine levels in sympathetically innervated tissues, leading to a decrease in sympathetic nervous system (SNS) activity and a subsequent reduction in blood pressure.[1][2][3][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in the SHR model, including experimental design, data collection, and analysis.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase (DβH). This enzyme is crucial for the biosynthesis of norepinephrine, a key neurotransmitter in the sympathetic nervous system that regulates blood pressure. By blocking DβH, this compound decreases the production of norepinephrine and leads to an accumulation of its precursor, dopamine.[1] The reduction in norepinephrine levels lessens the stimulation of adrenergic receptors in the vasculature and the heart, resulting in vasodilation and a decrease in cardiac output, which collectively lower blood pressure.

Caption: Mechanism of action of this compound in reducing blood pressure.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in the SHR model.

Table 1: Effect of this compound on Systolic and Diastolic Blood Pressure in SHRs

| Treatment Group | Dose (mg/kg) | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |

| This compound (Acute) | 30 | Single Dose | ↓ 21.1 ± 3.9 | ↓ 18.4 ± 3.5 | |

| This compound (Repeated) | 30 | 5 Days (once daily) | ↓ 22.0 ± 8.2 (Day 1) to ↓ 16.1 ± 2.8 (Day 5) | ↓ 18.8 ± 8.7 (Day 1) to ↓ 15.7 ± 4.7 (Day 5) | |

| This compound (Chronic) | 30 | 9 Weeks | Significant Decrease | Significant Decrease |

Table 2: Effect of this compound on Heart Rate and Other Parameters in SHRs

| Parameter | Treatment Group | Dose (mg/kg) | Duration | Effect | Reference |

| Heart Rate | This compound | 30 | Acute & Repeated | No significant effect | |

| Plasma Triglycerides | This compound | 30 | 9 Weeks | ↓ | |

| Plasma Free Fatty Acids | This compound | 30 | 9 Weeks | ↓ | |

| Plasma Aspartate Aminotransferase | This compound | 30 | 9 Weeks | ↓ | |

| Heart-to-body weight ratio | This compound | 30 | 9 Weeks | ↓ | |

| 24h Urine Output | This compound | 30 | 9 Weeks | ↓ |

Experimental Protocols

Animal Model

-

Species: Spontaneously Hypertensive Rat (SHR)

-

Sex: Male

-

Age: 12-16 weeks at the start of the study.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

This compound Formulation and Administration

-

Formulation: this compound can be suspended in a vehicle such as 0.2% hydroxypropyl methylcellulose (B11928114) (HPMC) in water. The formulation should be prepared fresh daily.

-

Administration: Administer this compound or vehicle control via oral gavage. The volume should not exceed 10 mL/kg body weight.

Protocol for Oral Gavage:

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the this compound suspension or vehicle slowly.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress after the procedure.

Blood Pressure Measurement

Continuous blood pressure monitoring is the preferred method for accurate assessment.

Protocol for Telemetry Implantation:

-

Anesthetize the SHR according to approved institutional protocols.

-

Implant a telemetry transmitter (e.g., TA11PA-C40, DSI) with the catheter inserted into the abdominal aorta.

-

The body of the transmitter is placed in the abdominal cavity.

-

Close the incision and allow the animal to recover for at least one week before starting the experiment.

-

Record baseline blood pressure, heart rate, and activity for at least 24 hours before the first dose.

Experimental Timeline

Caption: Experimental workflow for this compound efficacy testing in SHRs.

Detailed Timeline:

-

Week 1: Acclimatization: Allow the SHRs to acclimate to the housing facility for at least one week.

-

Week 2: Telemetry Implantation and Recovery: Perform telemetry implantation surgery and allow for a one-week recovery period.

-

Week 3: Baseline Data Collection: Record baseline blood pressure, heart rate, and activity for a continuous 24-hour period.

-

Weeks 4-12: Treatment Period:

-

Randomly assign animals to either the this compound (30 mg/kg/day, p.o.) or vehicle control group.

-

Administer the daily dose at the same time each day.

-

Continuously monitor cardiovascular parameters.

-

-

Week 12: Endpoint Measurements:

-

Perform a 24-hour urine collection for catecholamine analysis.

-

At the end of the treatment period, euthanize the animals according to approved protocols.

-

Collect blood for plasma analysis and tissues (heart, kidneys) for further analysis (e.g., hypertrophy assessment).

-

Catecholamine Analysis

Protocol for 24-Hour Urine Collection:

-

House the rats in metabolic cages that allow for the separation of urine and feces.

-

Collect urine over a 24-hour period into a collection tube containing an appropriate preservative (e.g., hydrochloric acid) to prevent catecholamine degradation.

-

Measure the total urine volume and store samples at -80°C until analysis.

Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

-

Sample Preparation: Thaw urine samples and centrifuge to remove any precipitates.

-

Extraction: Use a solid-phase extraction (SPE) method to isolate catecholamines from the urine matrix.

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffer solution containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

-

Detection: Use an electrochemical detector set at an appropriate oxidation potential to detect norepinephrine and dopamine.

-

Quantification: Calculate the concentration of each catecholamine by comparing the peak areas to a standard curve.

Conclusion

The spontaneously hypertensive rat model is a robust and reliable tool for assessing the in vivo efficacy of antihypertensive agents like this compound. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies, from experimental design and drug administration to data collection and analysis. By following these detailed methodologies, researchers can obtain high-quality, reproducible data to evaluate the therapeutic potential of this compound and other dopamine β-hydroxylase inhibitors in the context of hypertension.

References

- 1. agilent.com [agilent.com]

- 2. A three-month repeated oral administration study of a low viscosity grade of hydroxypropyl methylcellulose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]